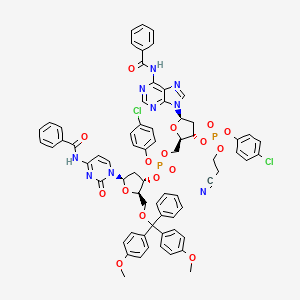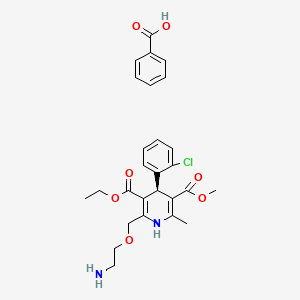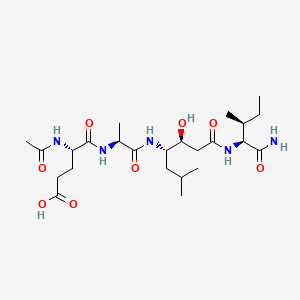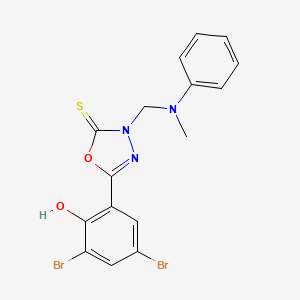
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Pyrrolidinyl Group: This step involves the addition of the pyrrolidinyl group to the benzofuran core, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanol: Similar structure with an alcohol group instead of a ketone.
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)amine: Similar structure with an amine group.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.
Benzofuran Core: The benzofuran structure is known for its versatility in medicinal chemistry, providing a scaffold for various bioactive compounds.
Eigenschaften
CAS-Nummer |
460747-37-9 |
|---|---|
Molekularformel |
C22H22FNO2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]methanone |
InChI |
InChI=1S/C22H22FNO2/c1-15-3-2-11-24(15)12-10-20-14-18-13-17(6-9-21(18)26-20)22(25)16-4-7-19(23)8-5-16/h4-9,13-15H,2-3,10-12H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
VGSYEFOBFMUWGO-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



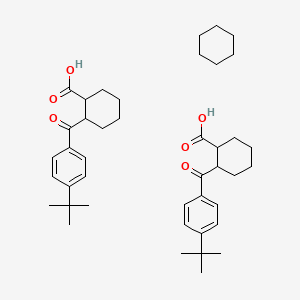
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)

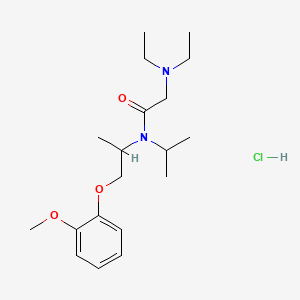
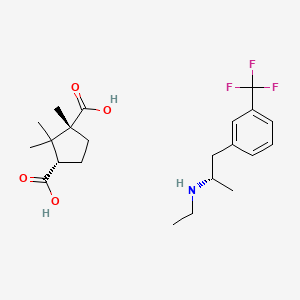
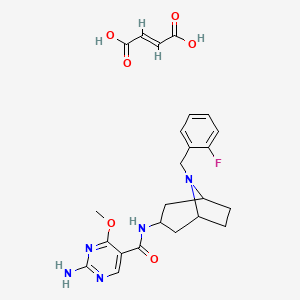
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)


